(2-(7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ylamino)pyridin-3-yl)methanol (2-(7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ylamino)pyridin-3-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1415564-51-0
VCID: VC2592001
InChI: InChI=1S/C20H19N5O3/c1-27-16-6-5-13(10-17(16)28-2)15-11-18-21-8-9-25(18)20(23-15)24-19-14(12-26)4-3-7-22-19/h3-11,26H,12H2,1-2H3,(H,22,23,24)
SMILES: COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)NC4=C(C=CC=N4)CO)OC
Molecular Formula: C20H19N5O3
Molecular Weight: 377.4 g/mol

(2-(7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ylamino)pyridin-3-yl)methanol

CAS No.: 1415564-51-0

Cat. No.: VC2592001

Molecular Formula: C20H19N5O3

Molecular Weight: 377.4 g/mol

* For research use only. Not for human or veterinary use.

(2-(7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ylamino)pyridin-3-yl)methanol - 1415564-51-0

Specification

CAS No. 1415564-51-0
Molecular Formula C20H19N5O3
Molecular Weight 377.4 g/mol
IUPAC Name [2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridin-3-yl]methanol
Standard InChI InChI=1S/C20H19N5O3/c1-27-16-6-5-13(10-17(16)28-2)15-11-18-21-8-9-25(18)20(23-15)24-19-14(12-26)4-3-7-22-19/h3-11,26H,12H2,1-2H3,(H,22,23,24)
Standard InChI Key XHFIIWGBSMFZQC-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)NC4=C(C=CC=N4)CO)OC
Canonical SMILES COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)NC4=C(C=CC=N4)CO)OC

Introduction

Chemical Identity and Nomenclature

(2-(7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ylamino)pyridin-3-yl)methanol represents a complex heterocyclic molecule with multiple functional groups. The compound is identified through several key identifiers that facilitate its recognition and cataloging in chemical databases and literature.

Primary Identifiers

The compound can be identified by several key parameters as outlined in Table 1.

ParameterValue
CAS Registry Number1415564-51-0
Molecular FormulaC₂₀H₁₉N₅O₃
Molecular Weight377.4 g/mol
IUPAC Name[2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridin-3-yl]methanol

Table 1: Primary chemical identifiers for (2-(7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ylamino)pyridin-3-yl)methanol

Alternative Nomenclature

The compound is also known by alternative names in chemical literature and databases, which helps in cross-referencing across different sources. The primary synonym identified is "3-Pyridinemethanol, 2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]-", which follows a different naming convention but refers to the same molecular structure . This alternative nomenclature emphasizes the pyridinemethanol moiety as the parent structure, with the remainder of the molecule considered as substituents.

Structural Characteristics

The molecular architecture of this compound combines several important structural elements that likely contribute to its chemical behavior and potential biological activity.

Core Structural Framework

At the heart of this molecule is the imidazo[1,2-c]pyrimidine heterocyclic system, which consists of a fused bicyclic structure comprising imidazole and pyrimidine rings. This core structure belongs to the broader class of imidazopyrimidines, classified as mancude (maximum number of non-cumulative double bonds) organic heterobicyclic parents and polycyclic heteroarenes . The molecular framework of the core imidazo[1,2-c]pyrimidine structure has the formula C₆H₅N₃ with a molecular weight of 119.12 g/mol .

Functional Groups and Substituents

The compound contains several key functional groups that extend from the core structure:

  • A 3,4-dimethoxyphenyl group attached at position 7 of the imidazo[1,2-c]pyrimidine system

  • An amino linker (-NH-) at position 5 of the imidazo[1,2-c]pyrimidine

  • A pyridin-3-yl methanol group connected through the amino linker

  • Two methoxy (-OCH₃) groups at positions 3 and 4 of the phenyl ring

  • A hydroxymethyl (-CH₂OH) group at position 3 of the pyridine ring

These functional groups confer specific chemical properties to the molecule, including hydrogen bonding capabilities (through the amino and hydroxyl groups) and potential sites for metabolic transformation.

Physical and Chemical Properties

Understanding the physical and chemical properties of (2-(7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ylamino)pyridin-3-yl)methanol is essential for its handling, storage, and potential applications.

Solubility Characteristics

The compound contains both hydrophilic and hydrophobic moieties, suggesting an amphiphilic character. The hydroxyl group and nitrogen-containing heterocycles typically enhance water solubility, while the dimethoxyphenyl portion contributes to lipophilicity. This balanced profile may facilitate dissolution in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), which are commonly used for handling similar heterocyclic compounds in laboratory settings.

Chemical Reactivity

Based on its structural features, several reactive sites can be identified:

  • The hydroxyl group can participate in esterification, oxidation, and nucleophilic substitution reactions

  • The secondary amine linkage may engage in acylation, alkylation, or act as a metal coordination site

  • The nitrogen atoms in the heterocyclic rings could serve as Lewis bases or nucleophiles

  • The methoxy groups could undergo O-demethylation under appropriate conditions

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